tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706481
InChI: InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15;/h4-6H,7-8,14H2,1-3H3;1H
SMILES:
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol

tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17706481

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride -

Specification

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
IUPAC Name tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15;/h4-6H,7-8,14H2,1-3H3;1H
Standard InChI Key IMCBVIYZCFJNPO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure centers on a 2,3-dihydro-1H-isoindole scaffold, a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring. The tert-butyl carboxylate group is esterified to the nitrogen atom, while the 4-amino substituent introduces nucleophilic reactivity. The hydrochloride salt form improves aqueous solubility, critical for biological assays .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.75 g/mol
CAS NumberNot explicitly listed
IUPAC Nametert-Butyl 4-amino-1,3-dihydroisoindole-2-carboxylate hydrochloride

Functional Group Reactivity

  • Amino Group (-NH₂): Positioned para to the fused ring junction, this group participates in nucleophilic substitutions and serves as a site for further derivatization.

  • tert-Butyl Carboxylate: The electron-withdrawing ester group stabilizes the isoindole ring and moderates reactivity, while the bulky tert-butyl moiety enhances steric protection.

  • Hydrochloride Salt: Ionic interaction with the amine improves crystallinity and solubility in polar solvents .

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting from substituted phthalic acid derivatives. A patent (WO2007005972A1) outlines methods for analogous isoindoline-diones, providing insights into scalable production :

  • Intermediate Formation: 3-Aminophthalic acid reacts with a glutarimide derivative under carbodiimide-mediated coupling to form the isoindole backbone .

  • Cyclization: Using 1,1'-carbonyldiimidazole (CDI) in acetonitrile or tetrahydrofuran (THF) at 80–87°C induces ring closure .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents like THF favor cyclization but require rigorous drying to avoid hydrolysis .

  • Temperature Control: Exothermic reactions necessitate precise thermal management to prevent side product formation .

  • Scale-Up: Continuous flow reactors improve yield and purity in industrial settings.

Chemical Reactivity and Derivitization

Nucleophilic Substitution

The 4-amino group undergoes acylations, alkylations, and condensations. For example, coupling with carboxylic acids via EDC/HOBt generates amide derivatives.

Ester Hydrolysis

Under acidic or basic conditions, the tert-butyl ester hydrolyzes to the carboxylic acid, enabling further functionalization.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
AcylationAcetyl chloride, pyridine4-Acetamido derivative
HydrolysisHCl (aq), refluxCarboxylic acid analog

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor to protease inhibitors and kinase modulators. Its rigid scaffold aids in designing conformationally restricted drug candidates .

Comparative Analysis with Related Compounds

tert-Butyl 4-Hydroxy Analog

A related compound, tert-butyl 4-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate, replaces the amino group with a hydroxyl moiety. This substitution reduces nucleophilicity but introduces hydrogen-bonding capacity, altering solubility and target affinity .

2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione

This analog, noted in patent WO2007005972A1, demonstrates confirmed antiangiogenic and immunomodulatory effects, underscoring the therapeutic relevance of isoindole derivatives .

Future Research Directions

  • Biological Screening: Prioritize assays for kinase inhibition and cytokine modulation.

  • Prodrug Development: Exploit the tert-butyl ester as a lipophilic prodrug moiety.

  • Structural Optimization: Introduce halogen substituents to enhance binding affinity .

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